molecular formula C9H11BrO3 B12840950 4-(Bromomethyl)-2,6-dimethoxyphenol

4-(Bromomethyl)-2,6-dimethoxyphenol

Cat. No.: B12840950
M. Wt: 247.09 g/mol
InChI Key: LQLCUPDMAMTGCE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-dimethoxyphenol is an organic compound characterized by a bromomethyl group attached to a phenolic ring with two methoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the use of hydrobromic acid (HBr) in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,6-dimethoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces quinones .

Scientific Research Applications

4-(Bromomethyl)-2,6-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The methoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,6-dimethoxyphenol is unique due to the presence of both bromomethyl and methoxy groups on the phenolic ring.

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

4-(bromomethyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C9H11BrO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5H2,1-2H3

InChI Key

LQLCUPDMAMTGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CBr

Origin of Product

United States

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